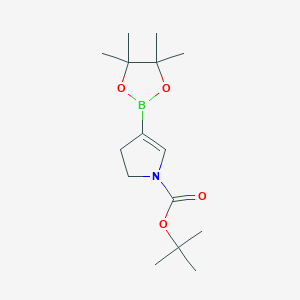

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate

説明

This compound is a boronic ester derivative featuring a partially saturated pyrrole ring protected by a tert-butyloxycarbonyl (Boc) group. Its structure combines the reactivity of the boronic ester moiety—critical for Suzuki-Miyaura cross-coupling reactions—with the steric and electronic effects of the dihydropyrrole ring. Such derivatives are widely used in pharmaceutical and materials chemistry as intermediates for constructing complex molecules, particularly in drug discovery .

特性

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h10H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTANYAQYIYMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Pyrrole Core with tert-Butyl Carbamate Protection

- The starting material is often a pyrrole or dihydropyrrole derivative, which is protected at the nitrogen with a tert-butyl carbamate group (Boc protection). This protection is crucial to prevent unwanted side reactions during subsequent steps.

Installation of the Boronate Ester Group

- The boronate ester moiety is introduced typically via a borylation reaction at the 4-position of the dihydropyrrole ring.

Common methods include transition-metal-catalyzed borylation such as:

- Iridium-catalyzed C–H borylation: Direct borylation of the C–H bond at the 4-position using bis(pinacolato)diboron (B2pin2) under iridium catalysis. This method is regioselective and efficient for heteroaromatic substrates.

- Lithiation followed by borylation: Directed lithiation at the 4-position followed by quenching with a boron electrophile such as pinacolborane or B2pin2. This approach requires careful control of reaction conditions to avoid over-lithiation or decomposition.

The boronate ester formed is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a common boron protecting group that stabilizes the boron center and facilitates handling.

Purification and Characterization

- The product is purified by standard chromatographic techniques such as silica gel column chromatography under inert atmosphere to prevent boronate hydrolysis.

- Characterization includes NMR spectroscopy (1H, 13C, and 11B NMR), mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Preparation Procedure (Literature-Informed)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting dihydropyrrole derivative + Boc2O, base (e.g., triethylamine) | Protection of pyrrole nitrogen with tert-butyl carbamate group |

| 2 | Bis(pinacolato)diboron (B2pin2), Iridium catalyst (e.g., [Ir(COD)(OMe)]2), ligand (e.g., dtbpy), solvent (e.g., dioxane), heat | Iridium-catalyzed C–H borylation at the 4-position of the Boc-protected dihydropyrrole |

| 3 | Purification by column chromatography under inert atmosphere | Isolation of this compound |

This general approach is supported by analogous synthetic protocols for related boronate esters of heterocycles, as indicated by the availability of similar compounds such as tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate.

Research Findings and Data Summary

- The compound is commercially available with high purity (95-97%) and is typically stored under inert atmosphere at low temperature (-20°C or 2-8°C) to prevent decomposition.

- The boronate ester functionality is stable under these conditions and can be used as a building block in further synthetic transformations such as Suzuki coupling.

- The tert-butyl carbamate group provides stability and protection for the pyrrole nitrogen during the borylation and subsequent reactions.

| Property | Data |

|---|---|

| CAS Number | 1401165-14-7 (for 4-substituted isomer) |

| Molecular Weight | 295.18 g/mol |

| Purity | 95-97% (commercial samples) |

| Storage | Inert atmosphere, freezer (-20°C) or refrigerated (2-8°C) |

| Hazard | Warning: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) |

Notes on Alternative Synthetic Routes

- Some literature suggests alternative regioisomers (3-substituted vs. 4-substituted) can be prepared similarly but require careful regioselective control.

- The use of different catalysts or bases can influence yield and selectivity.

- Protection/deprotection strategies may vary depending on downstream applications.

化学反応の分析

Types of Reactions

This compound undergoes various types of reactions, including:

Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2,3-dione derivatives.

Reduction: : Reduction reactions can be used to convert the pyrrole ring to pyrrolidine derivatives.

Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: : Pyrrole-2,3-dione derivatives.

Reduction: : Pyrrolidine derivatives.

Substitution: : Various boronic acid derivatives and their corresponding esters.

科学的研究の応用

Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate: has several applications in scientific research:

Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can be used in the development of boronic acid-based sensors for detecting biological molecules.

Industry: : The compound is used in the production of advanced materials and polymers.

作用機序

The mechanism by which tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate biological processes. The pyrrole ring can participate in electron transfer reactions, influencing redox-sensitive pathways.

類似化合物との比較

Structural Analogues

(a) tert-Butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate ()

- Structure : A pyrrolidine ring substituted with a branched boronate chain.

- Synthesis: Synthesized via visible-light-mediated decarboxylative radical addition (49% yield), yielding a stereoisomeric mixture. Challenges in NMR characterization due to boron quadrupolar effects were noted .

- Key Features : Demonstrates the utility of photoredox catalysis in boronate synthesis, though stereochemical control remains a limitation.

(b) tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate ()

- Structure : Pyrazole ring instead of dihydropyrrole.

- Physicochemical Properties: Higher aqueous solubility (0.211 mg/mL) compared to pyrrole derivatives. Not a CYP inhibitor but a P-glycoprotein substrate.

- Synthesis : Prepared via palladium-catalyzed cross-coupling (traditional Suzuki conditions), emphasizing reproducibility and scalability .

(c) tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate ()

- Structure : Differing substitution pattern on the pyrrole ring.

- Stability : Requires storage at -20°C under inert atmosphere, indicating sensitivity to hydrolysis or oxidation .

Comparative Analysis Table

Stability and Handling

- Thermal Stability : Pyrazole-based boronates () show greater thermal stability than pyrrole derivatives, which often require低温 storage (e.g., -20°C for ) .

- Stereochemical Challenges : Branched-chain pyrrolidine derivatives () face unresolved stereoisomerism issues, complicating purification and characterization .

生物活性

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS No. 877399-74-1) is a synthetic compound featuring a unique structural motif that combines a pyrrole ring with a dioxaborolane moiety. This combination has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry and drug development. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 391.32 g/mol. It is characterized by the presence of a tert-butyl group and a dioxaborolane unit that may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H34BN3O4 |

| Molecular Weight | 391.32 g/mol |

| CAS Number | 877399-74-1 |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with similar structural features can act as inhibitors of protein kinases and may modulate pathways involved in cell proliferation and apoptosis.

Case Study: Inhibition of Protein Kinases

Research indicates that derivatives of dioxaborolane compounds exhibit potent inhibitory effects on receptor tyrosine kinases (RTKs). For instance, studies have shown that certain dioxaborolane-containing compounds can inhibit mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA), which are implicated in various cancers .

Biological Assays

Biological assays conducted on this compound have revealed its potential as an anti-cancer agent. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these activities are crucial for evaluating its therapeutic potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 8.0 |

| HeLa (Cervical Cancer) | 15.0 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its viability as a drug candidate. Preliminary studies suggest favorable absorption characteristics and metabolic stability.

Q & A

Q. How can I optimize the synthesis of this compound for Suzuki-Miyaura cross-coupling reactions?

Category: Basic (Synthetic Chemistry) Answer: The compound’s boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is critical for cross-coupling. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, with base (e.g., K₂CO₃) in a 1:1.5 molar ratio to substrate .

- Solvent system : THF/H₂O (4:1 v/v) at 80°C ensures solubility and reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted boronate ester. Validate purity via ¹H NMR (δ 1.25–1.35 ppm for pinacol methyl groups) .

Q. What analytical techniques are essential for characterizing this compound?

Category: Basic (Characterization) Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., dihydropyrrole ring protons at δ 3.5–4.0 ppm) and boronate ester integrity .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (calc. 309.21 g/mol) verifies molecular formula (C₁₆H₂₈BNO₄) .

- Infrared Spectroscopy (IR) : B-O stretching (~1350 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the dihydropyrrole ring influence reactivity in C-H borylation?

Category: Advanced (Reaction Mechanism) Answer: The dihydropyrrole’s partial unsaturation (2,3-dihydro-1H-pyrrole) introduces steric hindrance near the boron center, reducing undesired homocoupling. Computational studies (DFT) show:

- Electron-rich boron sites favor oxidative addition with Pd(0).

- Steric bulk from the tert-butyl group (Boc) slows catalyst poisoning but may reduce coupling efficiency. Mitigate by using bulky ligands (e.g., SPhos) .

- Kinetic vs. thermodynamic control : Lower temperatures (50°C) favor selective mono-borylation .

Q. How can I resolve contradictory data between boron content analysis (ICP-OES) and reactivity assays?

Category: Advanced (Data Analysis) Answer: Discrepancies arise from:

- Boron speciation : ICP-OES measures total boron, but active boronate ester may degrade (hydrolysis/oxidation). Use ¹¹B NMR to quantify intact boronate (δ 30–35 ppm) .

- Environmental factors : Moisture or light exposure during storage degrades the compound. Store under argon at –20°C in amber vials .

- Competing side reactions : Trace Pd residues from prior steps may catalyze decomposition. Include a chelating resin (e.g., SiliaBond® Thiourea) during purification .

Q. What strategies improve regioselectivity in the synthesis of fused heterocycles using this compound?

Category: Advanced (Synthetic Design) Answer:

- Directed ortho-metalation : Use the Boc-protected nitrogen as a directing group. For example, LDA (lithium diisopropylamide) at –78°C in THF generates a lithiated intermediate for electrophilic trapping .

- Tandem cross-coupling/cyclization : Sequential Suzuki-Miyaura coupling followed by intramolecular Heck reaction constructs fused pyrrolopyridines. Optimize Pd₂(dba)₃/XPhos catalyst system .

Methodological Challenges in Biological Studies

Q. How can I assess this compound’s stability in cellular assays for kinase inhibition studies?

Category: Advanced (Medicinal Chemistry) Answer:

- LC-MS/MS stability assays : Incubate the compound in PBS or cell lysate (37°C, pH 7.4) and monitor degradation over 24 hours. Look for hydrolysis products (e.g., boronic acid) .

- Competitive binding assays : Test against SGK-1 kinase using ATP-biotin displacement. Reduced inhibition over time indicates instability .

- Structural analogs : Replace the boronate ester with a trifluoroborate (K⁺ salt) for improved aqueous stability .

Computational and Structural Insights

Q. Can molecular docking predict binding modes of derivatives to SGK-1 kinase?

Category: Advanced (Computational Chemistry) Answer:

- Docking protocols : Use AutoDock Vina with SGK-1 crystal structure (PDB: 3HD8). Parameterize boron’s sp² hybridization and partial charge (–0.5 e) .

- Key interactions : The boronate ester’s oxygen forms hydrogen bonds with Lys127 and Asp177. Steric clashes with Val123 may explain low potency in some analogs .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

Contradictory Data in Literature

Q. Why do some studies report high reactivity in cross-coupling while others observe sluggish kinetics?

Category: Advanced (Data Contradiction Analysis) Answer:

- Catalyst lot variability : Trace ligands (e.g., PPh₃) in commercial Pd sources affect turnover. Characterize catalyst via ³¹P NMR .

- Substrate purity : Residual DMF from synthesis inhibits Pd(0). Precipitate the compound with cold hexane before use .

- Solvent impurities : THF peroxides deactivate the catalyst. Distill THF over Na/benzophenone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。